molecular formula C11H13NO4 B2521131 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone CAS No. 685892-20-0

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone

Cat. No.: B2521131
CAS No.: 685892-20-0
M. Wt: 223.228
InChI Key: MIKMQTBFVWNHMR-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C11H13NO4. It is a derivative of ethanone, featuring a nitro group, an ethyl group, and a methoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone typically involves the nitration of 5-ethyl-2-methoxyacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethyl group, methoxy group, and nitro group on the aromatic ring allows for diverse chemical transformations and applications .

Properties

IUPAC Name

1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-8-5-9(7(2)13)11(16-3)10(6-8)12(14)15/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKMQTBFVWNHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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